Bioresmethrin

描述

Bioresmethrin is a synthetic pyrethroid insecticide, commonly used in various insecticidal products such as Synthrin and Chrysron . It is a broad-spectrum insecticide known for its high insecticidal activity and low mammalian toxicity . This compound is derived from resmethrin and was first produced in 1967 .

准备方法

Synthetic Routes and Reaction Conditions

Bioresmethrin is synthesized from resmethrin through a series of chemical reactions. The primary synthetic route involves the esterification of resmethrin with 5-benzyl-3-furylmethyl alcohol . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques to isolate the final product .

化学反应分析

Types of Reactions

Bioresmethrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into less active forms.

Substitution: Substitution reactions can occur at the ester or furan ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound . These products can have different insecticidal activities and environmental stabilities .

科学研究应用

Agricultural Applications

Bioresmethrin is primarily utilized in agricultural settings for pest management. Its effectiveness against a wide range of insect pests makes it a valuable tool for farmers.

Crop Protection

- Target Pests : this compound is effective against numerous pests affecting food crops and ornamentals, including aphids, whiteflies, and spider mites.

- Application Methods : It is commonly applied through aerial spraying or as part of integrated pest management programs.

- Residual Activity : Although this compound has shown satisfactory results in trials, its relatively short residual life limits its commercial acceptance in horticulture .

| Application Type | Target Pests | Method of Application | Residual Life |

|---|---|---|---|

| Crop Protection | Aphids, Whiteflies | Aerial spraying | Short |

| Ornamentals | Spider Mites | Foliar sprays | Short |

Case Studies

- Field Trials : Studies have demonstrated this compound's efficacy in controlling pest populations in various crops, leading to improved yield and crop quality. For example, trials conducted on tomato crops showed significant reductions in pest numbers with this compound application compared to untreated controls .

Public Health Applications

This compound plays a crucial role in public health by controlling vector-borne diseases.

Mosquito Control

- Usage : this compound is employed in aerial applications for mosquito control in urban areas to mitigate the spread of diseases such as dengue and malaria.

- Effectiveness : Its rapid knockdown effect on flying insects makes it particularly suitable for this application .

| Application Type | Target Insects | Method of Application | Efficacy |

|---|---|---|---|

| Mosquito Control | Aedes spp., Anopheles spp. | Aerial spraying | High |

Case Studies

- Urban Trials : In several urban settings, the application of this compound has led to a marked decrease in mosquito populations, thereby reducing disease incidence rates significantly .

Household and Industrial Applications

This compound is also widely used in household products and industrial settings for pest control.

Household Insecticides

- Formulations : It is commonly found in aerosol sprays and other formulations designed for indoor use against common household pests such as flies and cockroaches.

- Synergistic Effects : Often combined with other compounds like piperonyl butoxide to enhance efficacy .

| Application Type | Target Pests | Formulation Type | Synergists Used |

|---|---|---|---|

| Household Insecticides | Flies, Cockroaches | Aerosol sprays | Piperonyl butoxide |

Industrial Applications

- Food Storage : this compound is utilized for grain disinfestation and protection against pests that threaten stored food products .

Toxicological Profile

While this compound is recognized for its effectiveness, understanding its toxicological profile is essential for safe application.

Safety Assessments

作用机制

Bioresmethrin exerts its insecticidal effects by targeting the sodium channels in the nervous system of insects . It prolongs the open phase of the sodium channel gates, leading to continuous nerve excitation and eventual paralysis of the insect . This mechanism is similar to other pyrethroids but with specific modifications that enhance its stability and activity .

相似化合物的比较

Bioresmethrin is part of the pyrethroid family, which includes compounds like allethrin, cismethrin, dimethrin, resmethrin, tetramethrin, deltamethrin, and permethrin . Compared to these compounds, this compound is unique due to its high insecticidal activity and low mammalian toxicity . It is also more stable under environmental conditions, making it a preferred choice for various applications .

List of Similar Compounds

- Allethrin

- Cismethrin

- Dimethrin

- Resmethrin

- Tetramethrin

- Deltamethrin

- Permethrin

生物活性

Bioresmethrin, a synthetic pyrethroid insecticide, is recognized for its broad-spectrum insecticidal properties. This article delves into its biological activity, metabolism, toxicological effects, and environmental interactions based on diverse research findings.

This compound is the (+)-trans-chrysanthemate ester of 5-benzyl-3-furylmethanol. Its mechanism of action primarily involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death. The compound exhibits higher toxicity in its trans-isomer form compared to its cis-isomer counterparts .

Metabolism and Pharmacokinetics

Absorption and Distribution:

this compound is rapidly absorbed from the gastrointestinal tract following oral administration, achieving significant distribution within the body in approximately three hours. Studies suggest that it undergoes transisomerization primarily involving the acid portion of the molecule .

Metabolic Pathways:

The metabolic pathway of this compound includes hydrolysis and oxidation. In vitro studies indicate that mouse liver esterases hydrolyze this compound more rapidly than its cis-isomers. The metabolic sequence is similar to that of resmethrin but less complicated due to fewer isomeric products .

Acute Toxicity

This compound exhibits relatively low acute toxicity. The oral LD50 values are reported as follows:

Subchronic Toxicity

In a study where rats were fed this compound at various concentrations (up to 8000 ppm) for 91 days, no mortality was observed. However, reduced growth was noted at high doses, alongside changes in blood chemistry indicative of liver dysfunction. The no-observed-adverse-effect level (NOAEL) was established at 400 mg/kg diet .

Developmental Toxicity

Pregnant rabbits exposed to this compound showed increased dead fetuses at higher doses, with significant resorption sites noted across all treatment levels. However, maternal health remained largely unaffected .

Environmental Persistence and Degradation

This compound demonstrates variable degradation rates in different environments. For instance, studies indicate that while it retains substantial radioactivity on cucumber surfaces shortly after application, degradation occurs more slowly in tomatoes compared to cucumbers. After one hour post-application, only 24% of the compound remains intact on cucumbers .

Case Studies and Field Applications

This compound has been effectively utilized in agricultural pest management strategies. Its application on grains and seeds has shown significant efficacy against a variety of pests while maintaining safety for non-target organisms when used according to recommended guidelines .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Oral LD50: Mice (690 mg/kg), Rabbits (225 mg/kg), Rats (>5000 mg/kg) |

| Subchronic Toxicity | NOAEL established at 400 mg/kg diet; liver dysfunction observed at higher doses |

| Developmental Impact | Increased dead fetuses and resorption sites in rabbits; maternal health largely unaffected |

| Environmental Impact | Variable degradation rates; substantial retention on cucumbers but slower on tomatoes |

属性

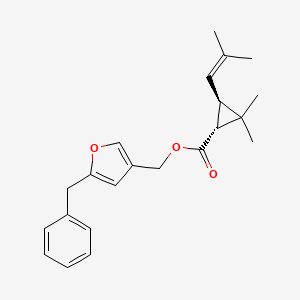

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKTZHHVJILDY-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034382 | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.05 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-01-7, 10453-55-1 | |

| Record name | Bioresmethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Resmethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bioresmethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESMETHRIN, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535H601Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP8YQZ13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30-35 °C | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。